molecular formula C15H16BrNO3S B2717708 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide CAS No. 1178287-88-1

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide

Cat. No. B2717708
CAS RN: 1178287-88-1
M. Wt: 370.26
InChI Key: CYEQKWQUGBYKSA-UHFFFAOYSA-N
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Description

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as BDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cellular processes. 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been found to modulate the activity of certain proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been found to reduce inflammation and oxidative stress in animal models. In addition, 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in pure form. 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been extensively studied, making it a valuable tool for researchers. However, there are also limitations to the use of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of interest is the role of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide in cancer therapy. 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Another area of interest is the role of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide in inflammation and oxidative stress. 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been found to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the development of new anti-inflammatory drugs. Finally, the mechanism of action of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide is not fully understood, and further research is needed to fully elucidate its effects on cellular processes.

Synthesis Methods

The synthesis of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide in its pure form. The synthesis of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers. 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been used in studies related to cancer, inflammation, and neurological disorders. It has also been used as a tool to study the role of certain proteins in cellular processes.

properties

IUPAC Name

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-10-4-5-11(2)13(8-10)17-21(18,19)15-9-12(16)6-7-14(15)20-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQKWQUGBYKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide

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